molecular formula C16H20BNO4 B6173498 methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate CAS No. 1643923-21-0

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate

Cat. No.: B6173498
CAS No.: 1643923-21-0
M. Wt: 301.1
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Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is a chemical compound characterized by its complex structure, which includes a boronic acid derivative and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate typically involves the following steps:

  • Boronic Acid Derivative Formation: The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is prepared through the reaction of pinacol with boronic acid.

  • Indole Derivative Formation: The indole derivative, 1H-indole-5-carboxylate, is synthesized through the Fischer indole synthesis or other suitable methods.

  • Coupling Reaction: The boronic acid derivative and the indole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, under specific reaction conditions (e.g., temperature, solvent, catalyst).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, this compound can be used as a probe or inhibitor in various biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities and signaling pathways.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique structure and reactivity can be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In industry, this compound can be used as an intermediate in the synthesis of materials, such as polymers and coatings. Its boronic acid functionality is particularly useful in creating cross-linked structures with enhanced mechanical properties.

Mechanism of Action

The mechanism by which methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

  • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness: Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is unique due to its indole core, which is not present in the other similar compounds. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that the other compounds cannot fulfill.

Properties

CAS No.

1643923-21-0

Molecular Formula

C16H20BNO4

Molecular Weight

301.1

Purity

95

Origin of Product

United States

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